3,4-Dichlorophenylmagnesium bromide

Catalog No.
S1902129
CAS No.
79175-35-2
M.F
C6H3BrCl2Mg
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenylmagnesium bromide

CAS Number

79175-35-2

Product Name

3,4-Dichlorophenylmagnesium bromide

IUPAC Name

magnesium;1,2-dichlorobenzene-5-ide;bromide

Molecular Formula

C6H3BrCl2Mg

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

RMXGWLUCCKWPGK-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-]

Synthesis of Complex Molecules:

3,4-Dichlorophenylmagnesium bromide (3,4-DicloroPhenylMgBr) is a Grignard reagent, a class of organometallic compounds known for their ability to form carbon-carbon bonds. In scientific research, 3,4-DicloroPhenylMgBr is particularly valuable for synthesizing various complex organic molecules. The presence of the two chlorine atoms on the phenyl ring makes the reagent moderately reactive, allowing for controlled addition to carbonyl groups (C=O) present in aldehydes, ketones, and carboxylic acid derivatives. This reaction, known as nucleophilic addition, leads to the formation of new carbon-carbon bonds and the incorporation of the 3,4-dichlorophenyl group into the target molecule [, ].

Here are some examples of its applications in organic synthesis:

  • Preparation of Alcohols: 3,4-DicloroPhenylMgBr can react with various aldehydes and ketones to form primary, secondary, or tertiary alcohols depending on the starting material [, ].
  • Synthesis of Alkenes: When 3,4-DicloroPhenylMgBr reacts with certain unsaturated carbonyl compounds, it can lead to the formation of alkenes (compounds with carbon-carbon double bonds) through elimination reactions [].

3,4-Dichlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is Cl2_2C6_6H3_3MgBr, and it has a molecular weight of 250.20 g/mol. This compound appears as a yellow to brown liquid and is typically used in organic synthesis due to its nucleophilic properties. It is known for its reactivity with various electrophiles, making it a valuable reagent in the formation of carbon-carbon bonds and other transformations in synthetic organic chemistry .

As a Grignard reagent, 3,4-Dichlorophenylmagnesium bromide participates in several key types of reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Carbon-Carbon Bonds: It can react with alkyl halides to create larger carbon chains.
  • Reactions with Water: 3,4-Dichlorophenylmagnesium bromide reacts violently with water, producing magnesium hydroxide and releasing hydrogen gas, which poses significant safety risks .

The general reaction with a carbonyl compound can be represented as follows:

R2C=O+RMgBrR2C(OH)R+MgBr OH \text{R}_2C=O+\text{R}'\text{MgBr}\rightarrow \text{R}_2C(OH)\text{R}'+\text{MgBr OH }

3,4-Dichlorophenylmagnesium bromide is synthesized through the reaction of 3,4-dichlorobromobenzene with magnesium in anhydrous solvents such as tetrahydrofuran (THF). The general procedure involves:

  • Preparation: Anhydrous conditions are essential to prevent reaction with moisture.
  • Reaction: Magnesium turnings are added to a solution of 3,4-dichlorobromobenzene in THF.
  • Formation: The mixture is stirred under reflux conditions until the magnesium is consumed, resulting in the formation of the Grignard reagent.

This method allows for the effective production of 3,4-Dichlorophenylmagnesium bromide for subsequent reactions in organic synthesis .

Several compounds share similarities with 3,4-Dichlorophenylmagnesium bromide due to their structure or reactivity as Grignard reagents. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Phenylmagnesium bromideC6_6H5_5MgBrSimpler structure; widely used in organic synthesis.
4-Chlorophenylmagnesium bromideClC6_6H4_4MgBrSimilar reactivity; focuses on para-substituted phenyl groups.
2-Naphthylmagnesium bromideC10_10H7_7MgBrLarger aromatic system; used for naphthalene derivatives.
3-Bromophenylmagnesium bromideBrC6_6H4_4MgBrSimilar reactivity but focuses on ortho-substituted phenyl groups.

Uniqueness

What distinguishes 3,4-Dichlorophenylmagnesium bromide from these similar compounds is its specific substitution pattern (the presence of two chlorine atoms at the meta position), which influences its reactivity and the types of products formed during synthetic applications. The electron-withdrawing nature of chlorine enhances its nucleophilicity compared to other aryl magnesium halides .

Hydrogen Bond Acceptor Count

2

Exact Mass

247.86456 g/mol

Monoisotopic Mass

247.86456 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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